molecular formula C12H22N2O2 B1430885 Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate CAS No. 847862-26-4

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate

Cat. No. B1430885
CAS RN: 847862-26-4
M. Wt: 226.32 g/mol
InChI Key: HHYUNZXSGVNMOY-ULKQDVFKSA-N
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Description

“Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate” is a chemical compound with the molecular formula C12H22N2O2 . It is also known as “tert-butyl 8-azabicyclo[3.2.1]oct-3-ylcarbamate” and has a molecular weight of 226.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) . This indicates the presence of a bicyclic structure with an azabicyclo[3.2.1]octane core, which is substituted with a tert-butyl carbamate group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

“Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate” serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its rigid bicyclic structure is used to mimic the three-dimensional shape of biologically active molecules, making it valuable in the design of new drugs with enhanced receptor binding properties .

Pharmacology

In pharmacological research, this compound is utilized to develop new therapeutic agents. Its bicyclic framework can be functionalized to create analogs that interact with specific biological targets, such as enzymes or receptors, leading to the development of potential treatments for diseases .

Organic Synthesis

This compound is employed in organic synthesis as a building block for complex organic molecules. Its tert-butyl carbamate group acts as a protective group for the amine, allowing for selective reactions at other sites of the molecule without affecting the amine functionality .

Materials Science

In materials science, the compound’s unique structure can be incorporated into polymers or small molecule-based materials to impart rigidity and stability. This can enhance the material’s thermal and chemical resistance properties .

Chemical Engineering

Chemical engineers may explore the use of this compound in process optimization. Its predictable reactivity and stability under various conditions make it a candidate for developing new synthetic routes or improving existing manufacturing processes for pharmaceuticals .

Biochemistry

Biochemists might investigate the compound’s interaction with biological macromolecules. Understanding how it binds or reacts with proteins or nucleic acids can provide insights into the fundamental processes of life and lead to the discovery of novel biochemical pathways .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYUNZXSGVNMOY-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
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Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Reactant of Route 6
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate

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